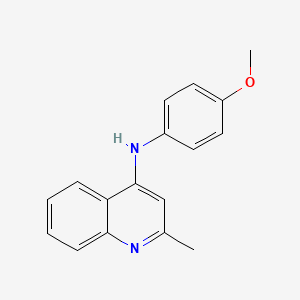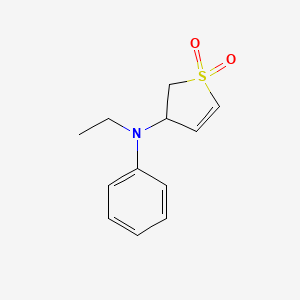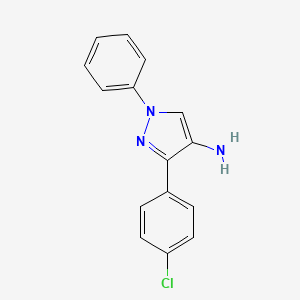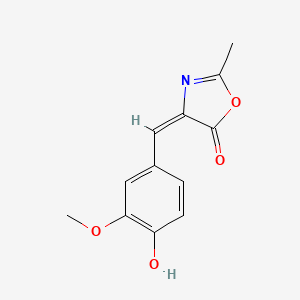![molecular formula C17H20N2O6 B12122349 Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un cycle pyridine substitué par un groupe carbamoyle, un groupe hydroxyle et un ester carboxylate, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyridine : Le cycle pyridine peut être synthétisé par une synthèse de pyridine de Hantzsch, qui implique la condensation d’un aldéhyde, d’un β-cétoester et d’ammoniac ou d’un sel d’ammonium.
Introduction du groupe carbamoyle : Le groupe carbamoyle peut être introduit par réaction avec un dérivé isocyanate de la 2,5-diméthoxyaniline.
Hydroxylation : Le groupe hydroxyle peut être introduit par des réactions d’hydroxylation sélective utilisant des agents oxydants.
Estérification : L’ester carboxylate peut être formé par des réactions d’estérification utilisant du méthanol et un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L’utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation est courante dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en une cétone ou un aldéhyde en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbamoyle peut être réduit en une amine en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les groupes méthoxy du cycle phényle peuvent subir des réactions de substitution nucléophile avec des nucléophiles forts comme le méthylate de sodium.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Produits majeurs
Produits d’oxydation : Cétone, aldéhyde.
Produits de réduction : Amines.
Produits de substitution : Dérivés de phénol.
Applications de la recherche scientifique
Le 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies métaboliques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques et de produits agrochimiques.
Applications De Recherche Scientifique
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir par :
Inhibition enzymatique : Liaison au site actif des enzymes et inhibition de leur activité.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires et modulation des voies de transduction du signal.
Intercalation de l’ADN : Insertion entre les paires de bases de l’ADN et affectation de l’expression génique.
Comparaison Avec Des Composés Similaires
Le 4-[(2,5-diméthoxyphényl)carbamoyl]-6-hydroxy-2-méthyl-4,5-dihydropyridine-3-carboxylate de méthyle peut être comparé à des composés similaires tels que :
4-({1-[(2,5-diméthoxyphényl)carbamoyl]cyclopropane}amido)benzoate de méthyle : Contient un cycle cyclopropane au lieu d’un cycle pyridine.
4-{[(2,5-diméthoxyphényl)carbamoyl]méthoxy}-3-méthoxybenzoate de méthyle : Contient un ester benzoate au lieu d’un ester carboxylate de pyridine.
Ces composés similaires partagent des caractéristiques structurales mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs systèmes cycliques, ce qui peut entraîner des variations dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C17H20N2O6 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-7-10(23-2)5-6-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21) |
Clé InChI |
QERLXPBRNGASQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)


![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)


![2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)

